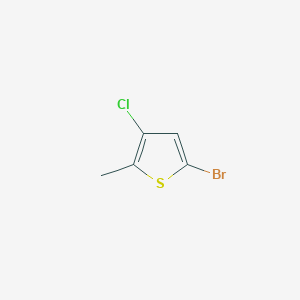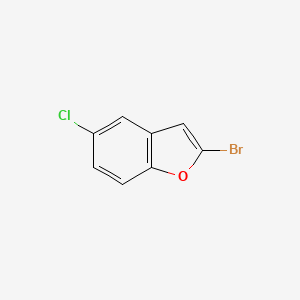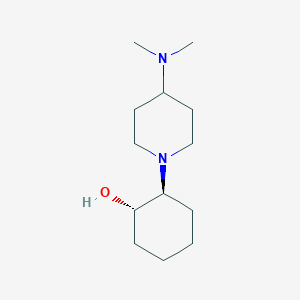
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a piperidine ring and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction, often using a Grignard reagent or similar organometallic compound.
Final Assembly: The final step involves the coupling of the piperidine and cyclohexane rings, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclohexane ring.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce a wide range of functional groups.
科学的研究の応用
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(1S,2S)-2-(4-(Methylamino)piperidin-1-yl)cyclohexan-1-ol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-one: This compound has a ketone group instead of a hydroxyl group on the cyclohexane ring.
Uniqueness
The unique combination of the piperidine ring, dimethylamino group, and cyclohexane ring in (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol gives it distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C13H26N2O |
|---|---|
分子量 |
226.36 g/mol |
IUPAC名 |
(1S,2S)-2-[4-(dimethylamino)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H26N2O/c1-14(2)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16/h11-13,16H,3-10H2,1-2H3/t12-,13-/m0/s1 |
InChIキー |
RZXMBUMBGDZAIF-STQMWFEESA-N |
異性体SMILES |
CN(C)C1CCN(CC1)[C@H]2CCCC[C@@H]2O |
正規SMILES |
CN(C)C1CCN(CC1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
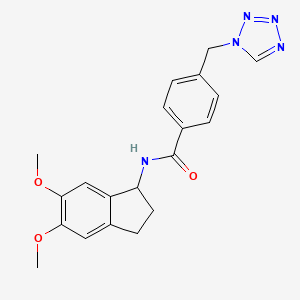

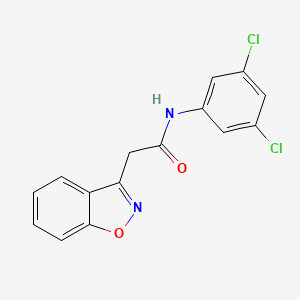
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)


![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
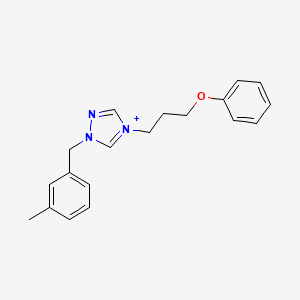
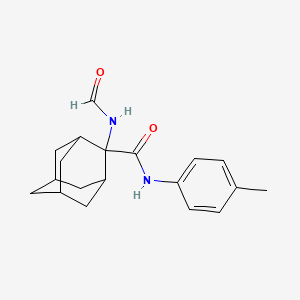
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
